molecular formula C22H23ClN8 B4498344 2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4498344
M. Wt: 434.9 g/mol
InChI Key: VKBSFZNCHFSDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated synthesis and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to the formation of new compounds with altered chemical properties .

Scientific Research Applications

2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN8/c1-3-29-10-12-30(13-11-29)21-24-9-8-19(26-21)18-14-25-22-27-20(28-31(22)15(18)2)16-4-6-17(23)7-5-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBSFZNCHFSDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.